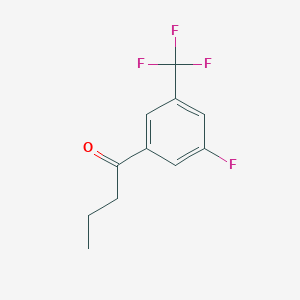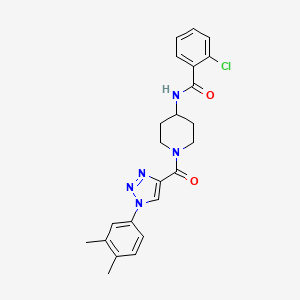
2-氯-N-(1-(1-(3,4-二甲基苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with a distinctive molecular structure. This compound encompasses diverse functional groups including a chloro group, a triazole ring, and a benzamide moiety, endowing it with unique chemical and biological properties.
科学研究应用
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has found applications in multiple fields:
Chemistry: As an intermediate in organic synthesis and catalysis studies.
Biology: Used in studies of enzyme inhibition and receptor binding assays.
Industry: Utilized in the production of specialized polymers and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions:
Starting Materials: Commonly, the synthesis begins with readily available precursors such as 3,4-dimethylbenzaldehyde, piperidine, and benzoyl chloride.
Key Reactions: The synthesis involves a series of nucleophilic substitutions, cycloadditions, and amidation reactions.
Reaction Conditions: Optimal conditions generally include temperature regulation, solvent choice (e.g., dichloromethane, ethanol), and catalyst presence.
Industrial Production Methods
On an industrial scale, the production employs:
Batch Processes: Ensuring precise control over reaction parameters.
Flow Chemistry: For enhanced efficiency and scalability, continuous flow techniques might be applied.
化学反应分析
Types of Reactions
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various reactions:
Oxidation: Leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Can convert functional groups to their respective reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Commonly involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typical reagents include lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Employs reagents such as alkyl halides for alkylation or acyl chlorides for acylation.
Major Products
The reactions result in a variety of products, such as:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Derivatives with altered substituents on the aromatic ring or triazole moiety.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Enzymes, receptors, and proteins with specific binding sites for the triazole or benzamide groups.
Pathways: Inhibition or activation of biochemical pathways, modulating biological responses.
相似化合物的比较
Similar Compounds
2-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness
What sets 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart is its specific 3,4-dimethylphenyl substitution, which may impart unique binding affinities and selectivity in biological systems compared to its analogs.
This is just the tip of the iceberg. The compound's specific reactions, mechanisms, and uses might be subject to ongoing research and discoveries. Fascinating, isn't it?
属性
IUPAC Name |
2-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-7-8-18(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-17(10-12-28)25-22(30)19-5-3-4-6-20(19)24/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSASSYCZPURDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)
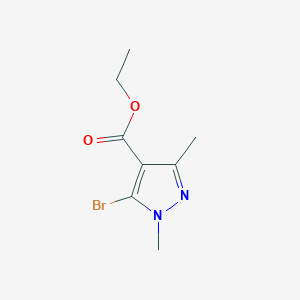

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
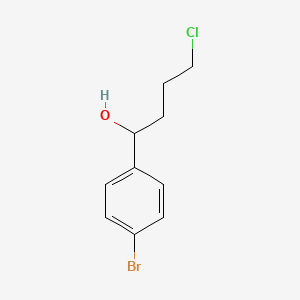
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
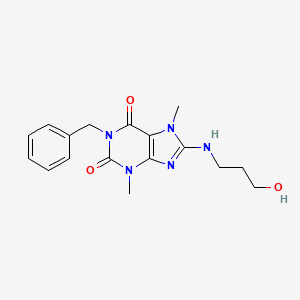

![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)

![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2364573.png)

![1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2364578.png)
